4-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenyl-4H-3,1-benzoxazin-4-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
4-Chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide can be compared with other quinazolinone derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Indole derivatives: These compounds have diverse biological activities and are used in the synthesis of various therapeutic agents.
The uniqueness of 4-chloro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14ClN3O2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-chloro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-12-10-15(11-13-16)20(26)24-25-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)21(25)27/h1-13H,(H,24,26) |
InChI Key |
KONACICBGKAJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.